3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride
Overview
Description
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride is a useful research compound. Its molecular formula is C7H14ClF3N2O and its molecular weight is 234.65 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride, commonly referred to as a trifluoroethyl amine derivative, has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 234.65 g/mol . This compound is characterized by the presence of a trifluoroethyl group, which can influence its pharmacological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1354949-98-6 |
Molecular Formula | C7H14ClF3N2O |
Molecular Weight | 234.65 g/mol |
Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The trifluoroethyl moiety is known for its ability to modulate the lipophilicity and steric properties of the compound, which can enhance its binding affinity to target proteins.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors.
- Enzyme Inhibition : It could potentially inhibit enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
Biological Activity
Research studies have indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that trifluoroethyl derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some derivatives containing trifluoroethyl groups have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulatory proteins .
- Neuroprotective Effects : There are indications that similar compounds may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of trifluoroethyl amines demonstrated that compounds with similar structures exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that trifluoroethyl-containing compounds led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. These findings suggest that further exploration into this compound's structure-activity relationship could yield promising anticancer agents.
Properties
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethylamino)butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.ClH/c1-4(2)5(6(11)13)12-3-7(8,9)10;/h4-5,12H,3H2,1-2H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCFAQMARXRUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-98-6 | |
Record name | Butanamide, 3-methyl-2-[(2,2,2-trifluoroethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.